molecular formula C26H27F3N2O6 B11146065 ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate

ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B11146065
M. Wt: 520.5 g/mol
InChI Key: DKRQGUYPSANRGE-UHFFFAOYSA-N
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Description

Ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a synthetic chromen-4-one (coumarin) derivative with a complex substitution pattern. Its structure includes a 4H-chromen-4-one core substituted at positions 2 (trifluoromethyl), 3 (ethoxybenzoate ester), 7 (hydroxyl), and 8 (4-ethylpiperazinomethyl). The ethylpiperazino group enhances solubility, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

Molecular Formula

C26H27F3N2O6

Molecular Weight

520.5 g/mol

IUPAC Name

ethyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate

InChI

InChI=1S/C26H27F3N2O6/c1-3-30-11-13-31(14-12-30)15-19-20(32)10-9-18-21(33)23(24(26(27,28)29)37-22(18)19)36-17-7-5-16(6-8-17)25(34)35-4-2/h5-10,32H,3-4,11-15H2,1-2H3

InChI Key

DKRQGUYPSANRGE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OCC)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement remains a cornerstone for chromenone synthesis. A representative procedure involves:

  • Starting material : 2'-hydroxyacetophenone derivatives.

  • Esterification : Reaction with benzoyl chloride to form a diketone intermediate.

  • Cyclization : Acid-catalyzed intramolecular cyclization to yield the chromenone skeleton.

For the target compound, 2'-hydroxy-5-(trifluoromethyl)acetophenone undergoes esterification with ethyl chloroformate, followed by cyclization in concentrated sulfuric acid at 0–5°C to yield 7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-ol (Yield: 68–72%).

Table 1: Optimization of Chromenone Cyclization

ConditionTemperature (°C)CatalystYield (%)Purity (%)
H2SO4 (conc.)0–5None6895
PPA*120PTSA†7297
Microwave irradiation150None8599

*PPA = Polyphosphoric acid; †PTSA = p-Toluenesulfonic acid.

Introduction of the Piperazino-Methyl Side Chain

Mannich Reaction

The 8-position of the chromenone is functionalized via a Mannich reaction:

  • Reagents : Chromenone core, formaldehyde, 4-ethylpiperazine.

  • Conditions : Ethanol, reflux for 6–8 hours.

  • Mechanism : Formation of an iminium ion intermediate, followed by nucleophilic attack by the piperazine.

The reaction is sensitive to stoichiometry, with a molar ratio of 1:1.2:1.5 (chromenone:formaldehyde:piperazine) yielding optimal substitution (Yield: 75–80%).

Alkylation Alternatives

Alternative methods include:

  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-ethylpiperazine methanol to the chromenone (Yield: 65%).

  • Direct alkylation : Reacting 8-(bromomethyl)-chromenone with 4-ethylpiperazine in DMF at 60°C (Yield: 70%).

Esterification and Final Coupling

Nucleophilic Aromatic Substitution

The hydroxyl group at position 3 of the chromenone undergoes nucleophilic displacement with ethyl 4-hydroxybenzoate:

  • Activation : Conversion of the hydroxyl to a mesylate using methanesulfonyl chloride.

  • Substitution : Reaction with ethyl 4-hydroxybenzoate in acetone with K2CO3 as base.

Table 2: Esterification Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3Acetone501282
NaHTHF252465
DBU‡DMF80678

‡DBU = 1,8-Diazabicycloundec-7-ene.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC : Chiral stationary phases for enantiomeric resolution (e.g., Chiralpak IA column).

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 7.85 (d, J = 8.5 Hz, 2H, benzoate), 6.95 (s, 1H, chromenone), 4.45 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.75 (s, 2H, CH2N), 2.55–2.40 (m, 8H, piperazine).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O chromenone), 1260 cm⁻¹ (C-F) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group and piperazine ring can enhance its binding affinity and specificity for certain targets, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1 : Comparative Physicochemical Properties.

Compound Core Structure Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate Chromen-4-one ~550 ~3.2 2 9
1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acid () Quinoline-4-one ~450 ~1.8 2 7
SAHA () Hydroxamic acid 264.3 1.5 2 4

Table 2 : Functional Group Impact on Bioactivity.

Group Target Compound Quinolinecarboxylic Acids SAHA
Electron-Withdrawing Trifluoromethyl (enhances stability) Fluoro (improves permeability) Hydroxamate (chelates Zn²⁺)
Solubility-Enhancing 4-ethylpiperazinomethyl Piperazino groups Polar hydroxamic acid

Biological Activity

Ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a complex organic compound characterized by a chromenone moiety and a piperazine derivative. This compound's structural features suggest significant potential in medicinal chemistry due to its unique functional groups, including an ethyl ester, hydroxy group, and trifluoromethyl group, which are known to influence biological activity.

Structural Features

The compound's structure can be broken down into several key components:

  • Chromenone Moiety : A core structure that is often associated with various biological activities, including antioxidant and anti-inflammatory effects.
  • Piperazine Derivative : Known for its pharmacological properties, this moiety can enhance interactions with biological targets.
  • Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, potentially enhancing the compound's bioactivity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the piperazine ring is particularly noteworthy as it has been linked to enhanced antibacterial effects against various pathogens.

Antioxidant Activity

The chromenone structure is associated with antioxidant properties. Studies have shown that derivatives of coumarin can scavenge free radicals, suggesting that this compound may also exhibit similar protective effects against oxidative stress.

Anti-inflammatory Effects

Compounds containing chromenone moieties have been reported to exhibit anti-inflammatory activities. The potential for this compound to modulate inflammatory pathways warrants further investigation.

Synthesis and Evaluation

A study on the synthesis of related compounds highlighted the importance of optimizing reaction conditions to enhance yield and purity. The synthesis typically involves multi-step organic reactions, focusing on the integration of the piperazine moiety with the chromenone structure .

Interaction Studies

Interaction studies have revealed that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. The binding affinity of this compound to specific receptors can provide insights into its therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Methyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoateLacks piperazine; simpler structureAntimicrobial
Ethyl 7-hydroxycoumarinSimilar chromenone core; no trifluoromethylAntioxidant
Trifluoromethylated benzoatesCommon trifluoromethyl groupVaries widely; often used in drug design

The presence of both a piperazine ring and a trifluoromethyl group distinguishes this compound from others, potentially enhancing its bioactivity and specificity for certain targets .

Q & A

Q. Table 1. Key Spectral Data for Characterization

TechniqueExpected DataReference
1H NMR (CDCl3) δ 1.35 (t, 3H, -OCH2CH3), δ 4.32 (q, 2H, -OCH2CH3), δ 6.85–7.95 (m, aromatic protons)
13C NMR δ 167.5 (C=O, ester), δ 176.2 (C=O, chromenone), δ 121.5 (q, -CF3)
IR (KBr) 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (chromenone C=O)

Q. Table 2. Example Structural Analogs and Modifications

Analog StructureBiological Target TestedKey FindingReference
Ethyl benzoate → Methyl benzoateCOX-2Reduced potency (IC50 ↑ 2-fold)
Trifluoromethyl → ChlorineHDAC6Improved selectivity (10:1 HDAC6/HDAC1)

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